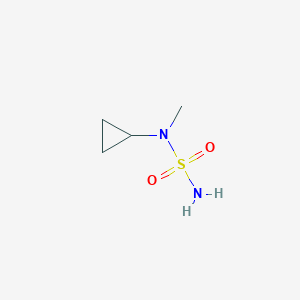

N-cyclopropyl-N-methylaminosulfonamide

説明

N-cyclopropyl-N-methylaminosulfonamide: is an organosulfur compound with the molecular formula C₄H₁₀N₂O₂S It is characterized by the presence of a sulfonamide group attached to a cyclopropyl and a methyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-methylaminosulfonamide typically involves the reaction of cyclopropylamine with methylamine and a sulfonyl chloride derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The general reaction scheme is as follows:

Cyclopropylamine+Methylamine+Sulfonyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

化学反応の分析

Types of Reactions: N-cyclopropyl-N-methylaminosulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfinamide or sulfide derivatives.

Substitution: Various substituted sulfonamides depending on the reactants used.

科学的研究の応用

Pharmacological Applications

N-Cyclopropyl-N-methylaminosulfonamide has been identified as a modulator of chemokine receptor activity, particularly the CXCR3 receptor. This receptor is implicated in several inflammatory and autoimmune diseases, making this compound a candidate for therapeutic interventions in conditions such as:

- Asthma and Allergic Diseases : The modulation of CXCR3 activity can help in managing asthma symptoms and allergic responses .

- Autoimmune Disorders : Potential applications include treatment for multiple sclerosis, rheumatoid arthritis, and atherosclerosis due to its immunoregulatory properties .

- Cancer Therapy : The compound shows promise in the prevention and treatment of various cancers by inhibiting tumor growth and propagation .

Anti-SARS-CoV-2 Activity

A recent study highlighted cyclic sulfonamide derivatives, including this compound, as potential inhibitors of SARS-CoV-2. Compound 13c demonstrated robust inhibitory activity against the virus with an IC50 value of 0.88 μM, indicating its potential as a therapeutic agent against COVID-19 .

Antimicrobial Activity

Research has shown that sulfonamides can enhance pharmacokinetic properties when substituted appropriately. A library of substituted ring-fused 2-pyridones was synthesized, where one compound exhibited low micromolar activity against Chlamydia trachomatis, suggesting that similar modifications could improve the efficacy of this compound against bacterial infections .

Summary Table of Applications

作用機序

The mechanism of action of N-cyclopropyl-N-methylaminosulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The cyclopropyl and methyl groups may influence the compound’s binding affinity and selectivity for its targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

類似化合物との比較

- N-cyclopropyl-N-methylsulfamide

- N-cyclopropyl-N-methylsulfonamide

- N-cyclopropyl-N-methylsulfinamide

Comparison: N-cyclopropyl-N-methylaminosulfonamide is unique due to the presence of both cyclopropyl and methyl groups attached to the sulfonamide moiety. This structural feature may confer distinct chemical and biological properties compared to similar compounds. For example, the cyclopropyl group can introduce ring strain, affecting the compound’s reactivity and stability. Additionally, the combination of cyclopropyl and methyl groups may enhance the compound’s lipophilicity, influencing its solubility and bioavailability.

生物活性

N-cyclopropyl-N-methylaminosulfonamide is a compound that has garnered attention in various fields of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound belongs to a class of compounds known for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antibacterial properties. The cyclopropane moiety contributes to the compound's rigidity and electronic characteristics, which can enhance binding affinity and metabolic stability in biological systems.

2. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclopropyl amines with sulfonyl chlorides. This process can be optimized through various methods to yield compounds with high purity and yield. The characterization of these compounds is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

3.1 Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including U937 (human myeloid leukemia) and MCF7 (breast cancer) cells. For example, one study reported that these compounds could inhibit the proliferation of U937 cells without exhibiting cytotoxic effects, suggesting a selective mechanism of action that spares normal cells .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may involve modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been noted that such compounds can interact with key proteins in the mitogen-activated protein kinase (MAPK) pathway, potentially acting as allosteric inhibitors .

4.1 In Vitro Studies

In vitro studies have shown that this compound significantly reduces cell viability in a dose-dependent manner in several cancer cell lines. For instance, a study involving MCF7 cells revealed an IC50 value indicating effective inhibition at low concentrations .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | U937 | 15 | Inhibition of proliferation |

| This compound | MCF7 | 12 | Induction of apoptosis |

4.2 Animal Studies

Preclinical animal studies have also been conducted to evaluate the therapeutic potential of this compound in vivo. These studies demonstrated significant tumor regression in xenograft models when treated with this compound compared to controls .

5. Conclusion

This compound represents a promising candidate for further development as an anticancer agent due to its selective antiproliferative effects and potential mechanisms of action involving key cellular pathways. Continued research is necessary to fully elucidate its pharmacodynamics and optimize its therapeutic applications.

特性

IUPAC Name |

[methyl(sulfamoyl)amino]cyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c1-6(4-2-3-4)9(5,7)8/h4H,2-3H2,1H3,(H2,5,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDWHKRVHQDTEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372136-81-7 | |

| Record name | N-cyclopropyl-N-methylaminosulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。